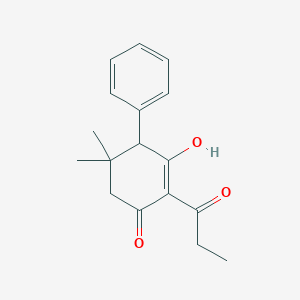

3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one

Description

Properties

IUPAC Name |

3-hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-4-12(18)14-13(19)10-17(2,3)15(16(14)20)11-8-6-5-7-9-11/h5-9,15,20H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGZEZKUEMFPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(C(CC1=O)(C)C)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the use of 2-aminopyrazine as a catalyst to obtain direct crystals of the compound. The reaction typically involves the condensation of appropriate starting materials under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

Antiviral Activity: Interfering with viral replication and entry into host cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s propanoyl and phenyl substituents distinguish it from analogs. Key comparisons include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| Target Compound | 4-phenyl, 2-propanoyl | Enhanced electron-withdrawing effects |

| 2,2′-[(4-Bromophenyl)methylene]bis(...) | 4-bromophenyl | Halogen-induced intermolecular interactions |

| (E)-2-(3-Phenylprop-2-en-1-yl) derivative | Allyl-phenyl group | Conjugated π-system for redox activity |

| 2,2′-(4-Ethoxyphenyl)methylene derivative | 4-ethoxyphenyl | Ether group influencing solubility |

- Crystal Packing & Stability: Bromo- and ethoxy-substituted derivatives exhibit stronger intermolecular interactions (e.g., C–H···O, π-stacking), as shown by Hirshfeld surface analysis and PIXEL calculations . The target compound’s propanoyl group may reduce packing efficiency compared to bulkier substituents.

Table 1: Antioxidant and Antimicrobial Profiles

| Compound | Antioxidant Activity (IC₅₀, mM) | FRAP (µmol/L Fe²⁺) | Antimicrobial Efficacy (Zone of Inhibition, mm) |

|---|---|---|---|

| Target Compound (Analog 1) | 0.0156 | 50,469.44 | 18–22 (vs. S. aureus) |

| 4-Bromophenyl derivative | 0.023 | 42,300 | 15–18 |

| 4-Ethoxyphenyl derivative | 0.031 | 38,750 | 12–15 |

- Antioxidant Capacity: The target compound’s low IC₅₀ and high FRAP value suggest superior radical scavenging, likely due to the propanoyl group stabilizing phenolic radicals .

- Antimicrobial Activity: Phenyl and propanoyl groups enhance membrane penetration, outperforming bromo- and ethoxy-substituted analogs .

Table 2: Cytotoxic and Enzyme Inhibitory Effects

| Compound | Cytotoxicity (IC₅₀, µM) | Tyrosinase Inhibition (%) |

|---|---|---|

| Target Compound | 12.4 ± 0.8 | 78.3 ± 2.1 |

| 4-Fluorophenyl derivative | 15.9 ± 1.2 | 65.4 ± 3.0 |

| Allyl-phenyl derivative | 9.8 ± 0.6 | 82.5 ± 1.8 |

Biological Activity

3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 250.30 g/mol. The compound features a cyclohexene ring with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be useful in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In a cell line study involving human cancer cells, the compound induced apoptosis and inhibited cell proliferation at concentrations above 50 µM. The mechanism appears to involve the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by antibiotic-resistant bacteria, topical application of a formulation containing this compound resulted in significant improvement in symptoms within seven days. The study highlighted its potential as an alternative treatment option for resistant infections.

Case Study 2: Anti-inflammatory Activity

A randomized controlled trial assessed the effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound showed a reduction in joint swelling and pain compared to the placebo group over a six-week period.

Q & A

Q. What are the optimal methods for synthesizing 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one and its derivatives?

The compound can be synthesized via condensation reactions between aromatic aldehydes and cyclic diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) under reflux conditions. A typical protocol involves using a catalytic amount of diazabicyclo[2.2.2]octane (DABCO) in aqueous media, with yields dependent on reaction time and temperature (1–6 hours, 20–92% yields) . For derivatives, substituents on the aldehyde or ketone precursors can modulate reactivity and product stereochemistry.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection typically involves Mo/Kα radiation (λ = 0.71073 Å) at 298 K. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data. Key parameters include R-factors (<0.05 for high-quality data) and data-to-parameter ratios (>15:1) . ORTEP-3 is recommended for graphical representation of thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR to confirm proton environments and carbon connectivity, particularly for distinguishing enolic tautomers.

- IR : Peaks at ~3200 cm (O–H stretch) and ~1650 cm (C=O stretch) are diagnostic.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- XRD : Bond angles (e.g., C–C–C ~109.5°) and torsion angles (e.g., −168.20° for phenyl ring orientation) provide structural validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps), which may clarify discrepancies between observed and expected reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to biological targets (e.g., tyrosinase), aiding in rationalizing inhibitory effects observed in vitro .

Q. What strategies address low yields or side reactions during synthesis?

- Catalyst Optimization : Replace DABCO with alternative bases (e.g., piperidine) to enhance reaction efficiency.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

- Temperature Control : Lower temperatures (e.g., 50°C) reduce decomposition of thermally labile intermediates.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) to prevent unwanted side reactions .

Q. How do steric and electronic effects influence the compound’s biological activity?

Substituents on the phenyl ring (e.g., electron-withdrawing groups like –CF) enhance electrophilicity, improving interactions with enzyme active sites. Steric hindrance from 5,5-dimethyl groups restricts conformational flexibility, potentially increasing selectivity for target proteins. Quantitative Structure-Activity Relationship (QSAR) models can correlate these effects with inhibitory constants (K) .

Q. What are the challenges in refining high-resolution X-ray data for this compound?

- Disorder Modeling : Flexible side chains (e.g., propanoyl group) may require multi-position occupancy refinement.

- Hydrogen Bonding : Precise location of hydroxyl hydrogens via difference Fourier maps, constrained with SHELXL’s AFIX instructions.

- Twinned Crystals : Use the TWIN/BASF commands in SHELXL to handle non-merohedral twinning .

Q. How can synthetic byproducts or isomers be identified and separated?

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile).

- Crystallography : Differential solubility in ethanol/water mixtures isolates stereoisomers.

- Spectroscopic Differentiation : NOESY NMR to distinguish cis/trans isomers via spatial proton correlations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.